molecular formula C21H14Cl2F3N3O4S B2506738 (E)-[(5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate CAS No. 318238-33-4

(E)-[(5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate

Cat. No.: B2506738
CAS No.: 318238-33-4
M. Wt: 532.32
InChI Key: PWKONLLSLRLQLT-YPXUMCKCSA-N
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Description

The compound (E)-[(5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate (hereafter referred to as the "target compound") is a structurally complex molecule featuring:

  • A 1-methyl-3-(trifluoromethyl)-1H-pyrazole core.
  • A methylideneamino linker connecting the pyrazole to a 2,4-dichlorobenzoate ester.
  • A 2-(methoxycarbonyl)phenyl sulfanyl substituent at the pyrazole’s 5-position.

The methoxycarbonyl group may modulate solubility and metabolic stability, while the 2,4-dichlorobenzoate moiety could enhance lipophilicity and target binding .

Properties

IUPAC Name

[(E)-[5-(2-methoxycarbonylphenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2F3N3O4S/c1-29-18(34-16-6-4-3-5-13(16)19(30)32-2)14(17(28-29)21(24,25)26)10-27-33-20(31)12-8-7-11(22)9-15(12)23/h3-10H,1-2H3/b27-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKONLLSLRLQLT-YPXUMCKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)SC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)C2=C(C=C(C=C2)Cl)Cl)SC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-[(5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Pyrazole ring : This five-membered ring is known for diverse biological activities, including anti-inflammatory and antimicrobial effects.
  • Trifluoromethyl group : Often enhances lipophilicity and metabolic stability.
  • Dichlorobenzoate moiety : This group may contribute to interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including those similar to our compound. For instance, compounds featuring the pyrazole structure have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus . The presence of the sulfanyl group in our compound may enhance its interaction with microbial enzymes, potentially leading to increased efficacy against resistant strains.

Anti-inflammatory Properties

The anti-inflammatory activity of related pyrazole compounds has been documented extensively. For example, derivatives have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . The presence of the methoxycarbonyl group in our compound could also modulate inflammatory pathways, making it a candidate for further investigation in the context of inflammatory diseases.

Anticancer Potential

Emerging research suggests that compounds with similar structures exhibit anticancer properties. Pyrazole derivatives have been studied for their ability to induce apoptosis in cancer cells through various pathways . The specific interactions of our compound with cancer cell lines remain to be elucidated but could be a promising avenue for future research.

The precise mechanism by which this compound exerts its effects is not fully understood. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes and microbial metabolism.
  • Receptor Interaction : Docking studies suggest potential binding to specific receptor sites involved in inflammation and cancer pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

  • Study 1 : A series of pyrazole derivatives were screened for antimicrobial activity against Mycobacterium tuberculosis, revealing promising results with specific substitutions enhancing efficacy .
CompoundActivityIC50 (µM)Reference
Compound AAntimicrobial6.25
Compound BAnti-inflammatory10
  • Study 2 : Research focused on anti-inflammatory effects showed that certain pyrazole derivatives significantly inhibited TNF-α production in vitro, positioning them as potential therapeutic agents for autoimmune diseases .

Comparison with Similar Compounds

Structural Analog 1: (E)-[(5-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-Chlorobenzoate

Key Differences :

  • Substituents on the benzoate : The target compound has a 2,4-dichlorobenzoate , whereas this analog has a 2-chlorobenzoate .
  • Sulfanyl group : The analog uses a 4-chlorobenzyl sulfanyl instead of a 2-(methoxycarbonyl)phenyl sulfanyl .

Implications :

  • The 2,4-dichloro substitution in the target compound likely increases steric bulk and electron-withdrawing effects compared to the single chlorine in the analog. This could enhance binding to enzymatic targets (e.g., acetolactate synthase in plants) .
  • The methoxycarbonyl group in the target compound may improve solubility in polar solvents compared to the lipophilic 4-chlorobenzyl group in the analog .

Structural Analog 2: Sulfonylurea Herbicides (e.g., Metsulfuron-methyl)

Representative Compounds :

  • Metsulfuron-methyl: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate .

Key Differences :

  • Core structure: Sulfonylureas feature a triazine ring linked to a sulfonylurea bridge, whereas the target compound uses a pyrazole-methylideneamino-benzoate scaffold.
  • Functional groups : Both share methyl benzoate esters and sulfonyl/sulfanyl groups , but the target compound lacks the urea linkage critical for sulfonylurea herbicidal activity.

Implications :

  • The target compound’s pyrazole core may offer resistance to metabolic degradation compared to sulfonylureas, which are prone to hydrolysis .

Structural Analog 3: (Z)-{2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 2,4-Dichlorobenzoate

Key Differences :

  • Heterocyclic core : The analog uses a pyrrole ring instead of a pyrazole.
  • Substituents : The analog includes a methanesulfonylphenyl group and a 4-fluorophenyl substituent, contrasting with the target’s methoxycarbonylphenyl sulfanyl group .

Implications :

  • The pyrrole core in the analog may alter electron distribution and hydrogen-bonding capacity compared to the pyrazole in the target compound.
  • The methanesulfonyl group in the analog could enhance oxidative stability but reduce solubility compared to the target’s methoxycarbonyl group .

Data Table: Comparative Analysis of Key Properties

Property Target Compound Analog 1 Metsulfuron-methyl Analog 3
Molecular Formula C₂₂H₁₆Cl₂F₃N₃O₄S C₂₁H₁₆Cl₂F₃N₃O₃S C₁₄H₁₅N₅O₆S C₂₇H₁₈Cl₂F₄N₂O₄S
Molecular Weight (g/mol) 570.35 542.33 381.36 613.41
Key Substituents 2,4-Dichlorobenzoate; Methoxycarbonylphenyl sulfanyl 2-Chlorobenzoate; 4-Chlorobenzyl sulfanyl Triazine; Sulfonylurea 2,4-Dichlorobenzoate; Methanesulfonylphenyl
Potential Application Herbicide (speculative) Not reported Herbicide Not reported

Research Findings and Implications

  • Bioactivity : The target compound’s trifluoromethyl pyrazole and 2,4-dichlorobenzoate align with agrochemical design principles for enhanced target affinity and environmental stability .
  • Solubility vs. Stability : The methoxycarbonyl group may strike a balance between aqueous solubility (critical for foliar application) and resistance to esterase-mediated degradation .
  • Synthetic Feasibility : The sulfanyl linkage in the target compound could simplify synthesis compared to sulfonylureas, which require urea-forming steps .

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